molecular formula C9H19ClN2O B2985755 N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE CAS No. 2052306-15-5

N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2985755
CAS No.: 2052306-15-5
M. Wt: 206.71
InChI Key: RRQATTYMYNXVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C7H15ClN2O. It is known for its stability and solubility in water and most polar solvents. This compound is widely used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE can be synthesized by reacting N-(3-aminopropyl)-methacrylamide with hydrochloric acid. The reaction is typically carried out at room temperature, and the product is obtained as a hydrochloride salt .

Industrial Production Methods

In industrial settings, the compound is produced by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride, followed by mixing with methacrylic anhydride and hydroquinone . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE involves its ability to form covalent bonds with target molecules. This compound can interact with molecular targets such as proteins and nucleic acids, leading to the formation of stable complexes. The pathways involved in its action include covalent modification of biomolecules and cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research.

Properties

IUPAC Name

N-(3-aminopropyl)-N-methylcyclobutanecarboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQATTYMYNXVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C(=O)C1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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